molecular formula C8H13NO B2405583 Ethyl[(3-methylfuran-2-yl)methyl]amine CAS No. 1094511-88-2

Ethyl[(3-methylfuran-2-yl)methyl]amine

Cat. No.: B2405583
CAS No.: 1094511-88-2
M. Wt: 139.198
InChI Key: CLLFAGIGNWDHDI-UHFFFAOYSA-N
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Description

Ethyl[(3-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains an ethylamine group attached to a 3-methylfuran ring

Safety and Hazards

Ethyl[(3-methylfuran-2-yl)methyl]amine is classified as dangerous with hazard statements H227, H302, H314, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and seeking medical attention if swallowed or inhaled .

Future Directions

The future directions of Ethyl[(3-methylfuran-2-yl)methyl]amine are not clearly defined as it is primarily used for research purposes . Further studies could explore its potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(3-methylfuran-2-yl)methyl]amine typically involves the reaction of 3-methylfuran with ethylamine under controlled conditions. One common method is the alkylation of 3-methylfuran with ethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions . The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(3-methylfuran-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl[(3-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Ethyl[(3-methylfuran-2-yl)methyl]amine can be compared with other similar compounds, such as:

    2-Furanmethanamine: A related compound with a similar furan ring structure but different substituents.

    3-Methylfuran: The parent compound from which this compound is derived.

    N-Ethyl-3-methyl-2-furylamine: Another derivative with slight structural variations.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[(3-methylfuran-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-9-6-8-7(2)4-5-10-8/h4-5,9H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLFAGIGNWDHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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